molecular formula C6H7N3O3 B2680388 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone CAS No. 1006437-81-5

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone

Cat. No.: B2680388
CAS No.: 1006437-81-5
M. Wt: 169.14
InChI Key: IEPWZWOJPQMRHI-UHFFFAOYSA-N
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Description

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at position 4 and a methyl group at position 1 of the pyrazole ring, with an ethanone group attached to position 5. The molecular formula of this compound is C6H7N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone typically involves the nitration of 1-methylpyrazole followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the pyrazole ring. The acetylation step involves the reaction of the nitrated pyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled nitration and acetylation reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

    Reduction: 1-(1-methyl-4-amino-1H-pyrazol-5-yl)ethanone.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetic acid.

Scientific Research Applications

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-1H-pyrazole: Similar structure but lacks the ethanone group.

    1-methyl-3-nitro-1H-pyrazole: Nitro group at position 3 instead of 4.

    1-methyl-4-amino-1H-pyrazole: Amino group instead of nitro group.

Uniqueness

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone is unique due to the presence of both the nitro group and the ethanone group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-methyl-4-nitropyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-7-8(6)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPWZWOJPQMRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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